2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide
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Overview
Description
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide is a complex organic compound that features a unique combination of an indole ring, an oxadiazole ring, and a phenylacetamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of action
The compound “2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide” contains a 1,3,4-oxadiazole core, which is known to have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . .
Mode of action
Compounds containing 1,3,4-oxadiazole cores are known to interact with their targets through various mechanisms, depending on the specific target and the rest of the compound’s structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The final step involves coupling the indole and oxadiazole rings with the phenylacetamide group through a condensation reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Comparison with Similar Compounds
Similar Compounds
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide: shares similarities with other oxadiazole and indole derivatives, such as:
Uniqueness
- The unique combination of the indole and oxadiazole rings in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
Properties
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-21-22-19(25-13)16-11-23(17-10-6-5-9-15(16)17)12-18(24)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVDJHLIYFNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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